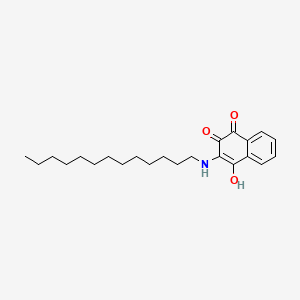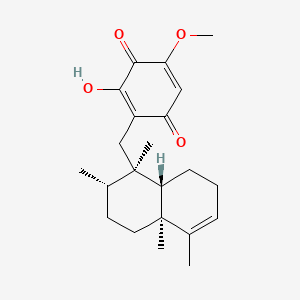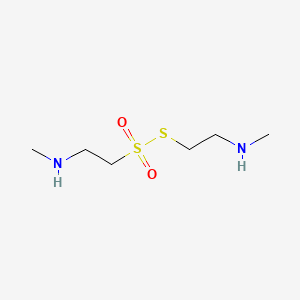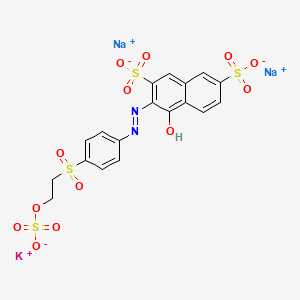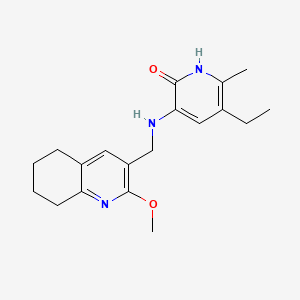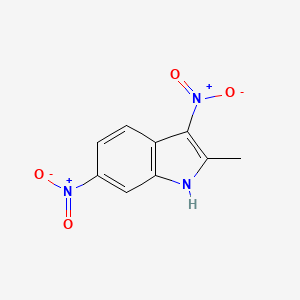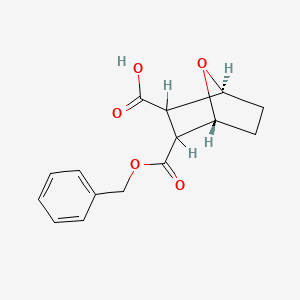
exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid benzyl ester: is a bicyclic compound that belongs to the class of oxabicycloheptanes This compound is characterized by its unique structure, which includes an oxygen bridge and two carboxylic acid groups esterified with benzyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid benzyl ester typically involves a Diels-Alder reaction. This reaction is carried out between a furan and an olefinic or acetylenic dienophile. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The resulting product is then subjected to esterification with benzyl alcohol to obtain the final compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the product is typically achieved through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid benzyl ester serves as a valuable intermediate for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically rich compounds.
Biology and Medicine: Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the materials science field, this compound can be used to create polymers with specific properties. Its bicyclic structure imparts rigidity and stability to the resulting materials, making them suitable for various industrial applications .
Mécanisme D'action
The mechanism by which exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid benzyl ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target .
Comparaison Avec Des Composés Similaires
- exo-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride
- 7-Oxabicyclo(2.2.1)heptane
Comparison:
- exo-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride is similar in structure but lacks the benzyl ester groups. This difference affects its reactivity and potential applications.
- 7-Oxabicyclo(2.2.1)heptane is a simpler compound with only the bicyclic structure and no additional functional groups. This makes it less versatile in terms of chemical reactivity and applications .
The uniqueness of exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid benzyl ester lies in its combination of the bicyclic core with ester functionalities, providing a balance of rigidity and reactivity that is valuable in various scientific and industrial contexts.
Propriétés
Numéro CAS |
30627-50-0 |
|---|---|
Formule moléculaire |
C15H16O5 |
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
(1S,4R)-3-phenylmethoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H16O5/c16-14(17)12-10-6-7-11(20-10)13(12)15(18)19-8-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2,(H,16,17)/t10-,11+,12?,13?/m0/s1 |
Clé InChI |
FPOUQQHQTRACGO-ZFDZMSFRSA-N |
SMILES isomérique |
C1C[C@@H]2C(C([C@H]1O2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1CC2C(C(C1O2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


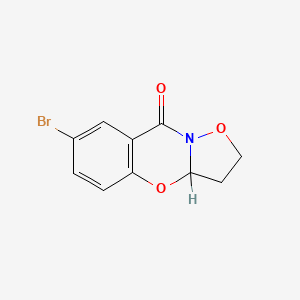
![[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B12802896.png)

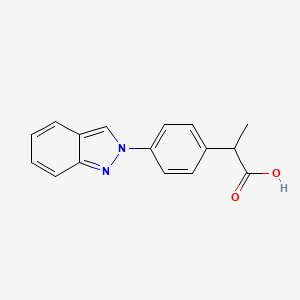
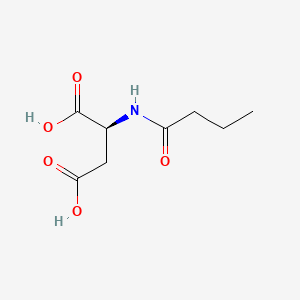
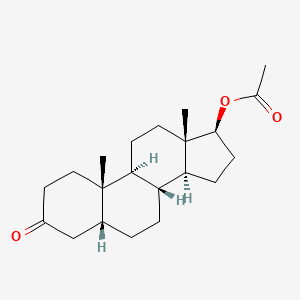
![[5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol](/img/structure/B12802936.png)
